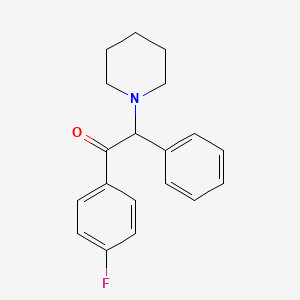
1-(4-Fluorophenyl)-2-phenyl-2-(piperidin-1-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorophenyl)-2-phenyl-2-(piperidin-1-yl)ethan-1-one is a compound that belongs to the class of piperidine derivatives. Piperidine is a heterocyclic amine that is widely used in the synthesis of various organic compounds, including medicinal products.
Vorbereitungsmethoden
The synthesis of 1-(4-Fluorophenyl)-2-phenyl-2-(piperidin-1-yl)ethan-1-one typically involves the reaction of 4-fluorobenzoyl chloride with piperidine in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Chemischer Reaktionen
1-(4-Fluorophenyl)-2-phenyl-2-(piperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluorophenyl)-2-phenyl-2-(piperidin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 1-(4-Fluorophenyl)-2-phenyl-2-(piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-(4-Fluorophenyl)-2-phenyl-2-(piperidin-1-yl)ethan-1-one can be compared with other piperidine derivatives, such as:
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: Exhibits antiproliferative and antimetastatic effects on cancer cells.
Matrine: Known for its antiviral and anticancer activities.
Berberine: Used for its antimicrobial and anti-inflammatory properties.
Eigenschaften
CAS-Nummer |
88675-42-7 |
|---|---|
Molekularformel |
C19H20FNO |
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
1-(4-fluorophenyl)-2-phenyl-2-piperidin-1-ylethanone |
InChI |
InChI=1S/C19H20FNO/c20-17-11-9-16(10-12-17)19(22)18(15-7-3-1-4-8-15)21-13-5-2-6-14-21/h1,3-4,7-12,18H,2,5-6,13-14H2 |
InChI-Schlüssel |
RAAACOABRIQCIW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


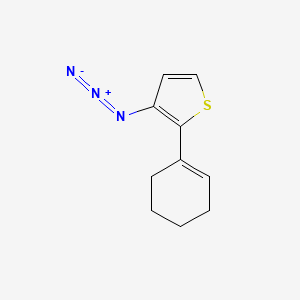
![2-[(E)-(8-Aminoquinolin-5-yl)diazenyl]-5-nitrobenzene-1,3-dicarbonitrile](/img/structure/B14382259.png)

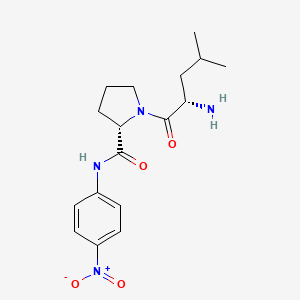
![2,2,2-Trifluoro-1-[5-methyl-2-(piperidin-1-yl)phenyl]ethane-1,1-diol](/img/structure/B14382271.png)
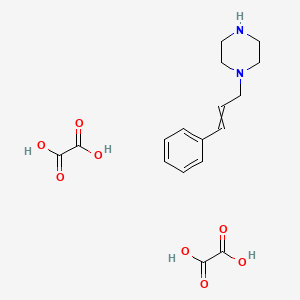
![10,10-Dibromodispiro[2.0.5~4~.1~3~]decane](/img/structure/B14382282.png)
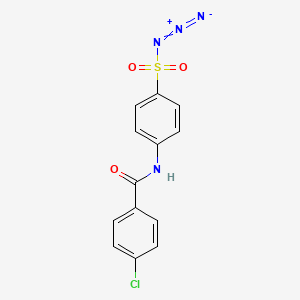
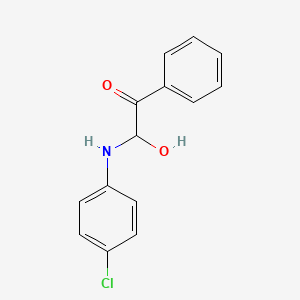

![7-(2-Oxohexahydro-1H-furo[3,4-d]imidazol-4-yl)heptanoic acid](/img/structure/B14382313.png)
![1-[2-(Butylsulfanyl)ethyl]-4-phenylimidazolidin-2-one](/img/structure/B14382318.png)
![1-{[6-(Methanesulfonyl)hexyl]oxy}-2-(propan-2-yl)benzene](/img/structure/B14382320.png)
![1-[2-(Cyclopentylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B14382323.png)
